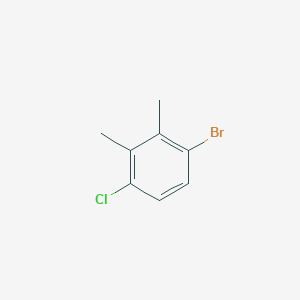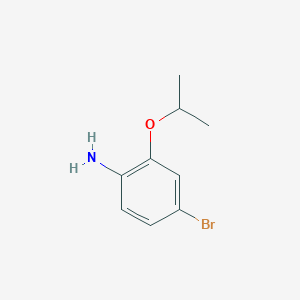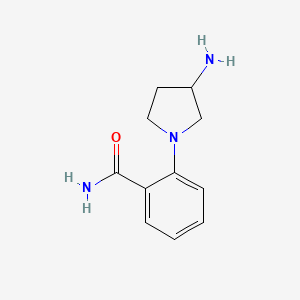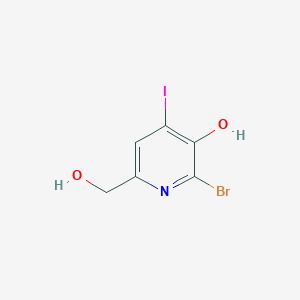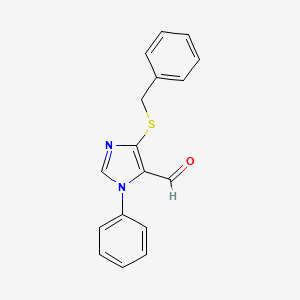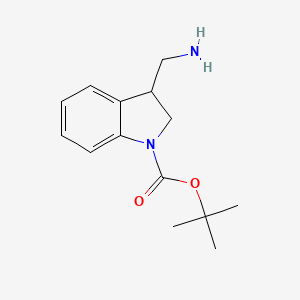
tert-Butyl 3-(aminomethyl)indoline-1-carboxylate
Overview
Description
tert-Butyl 3-(aminomethyl)indoline-1-carboxylate: is a chemical compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl group, an aminomethyl group, and an indoline-1-carboxylate moiety, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
tert-Butyl 3-(aminomethyl)indoline-1-carboxylate, also known as 3-AMINOMETHYL-2,3-DIHYDRO-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, is an N-substituted indoline derivative . Indoline derivatives are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as reactants in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd .
Mode of Action
The interaction of this compound with its targets involves the formation of aryl alkyl amines via alkylation reactions . This process is catalyzed by Pd , leading to the creation of various biologically active compounds.
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of aryl alkyl amines . These amines play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The compound’s boiling point is 83-84 °c/01 mmHg (lit), and its melting point is 46-50 °C (lit) . These properties can influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
It’s known that indole derivatives, to which this compound belongs, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate typically involves the following steps:
Formation of Indoline Core: The indoline core can be synthesized via the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indoline ring.
Introduction of tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Aminomethylation: The aminomethyl group can be introduced via reductive amination, where formaldehyde and an amine react in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(aminomethyl)indoline-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Substitution: Substitution reactions can occur at the aminomethyl group or the indoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxo derivatives of the indoline ring.
Reduction: Reduced indoline derivatives.
Substitution: Alkylated or acylated indoline derivatives.
Scientific Research Applications
tert-Butyl 3-(aminomethyl)indoline-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anticancer and antiviral agents.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules and natural products.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active indole derivatives.
Comparison with Similar Compounds
- tert-Butyl indoline-1-carboxylate
- tert-Butyl 3-(methylamino)indoline-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)indoline-1-carboxylate
Comparison: tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is unique due to the presence of the aminomethyl group, which provides additional sites for chemical modification and enhances its biological activity. Compared to tert-Butyl indoline-1-carboxylate, the aminomethyl derivative exhibits higher reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,10H,8-9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRGVFQWIPNTAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696013 | |
| Record name | tert-Butyl 3-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086392-24-6 | |
| Record name | 1H-Indole-1-carboxylic acid, 3-(aminomethyl)-2,3-dihydro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


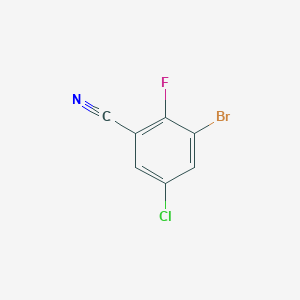
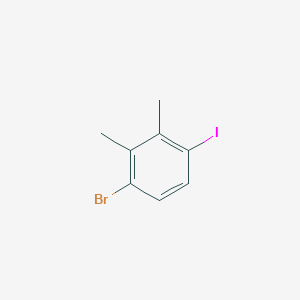
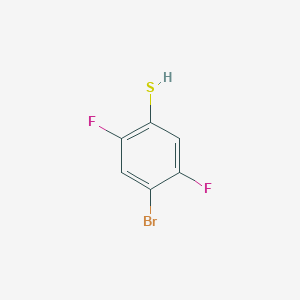
![2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile](/img/structure/B1524106.png)
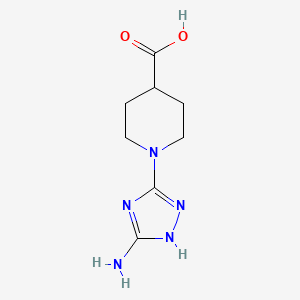
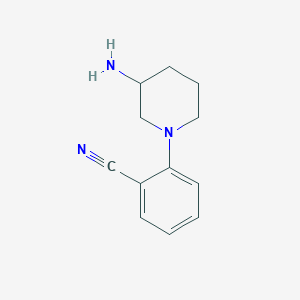
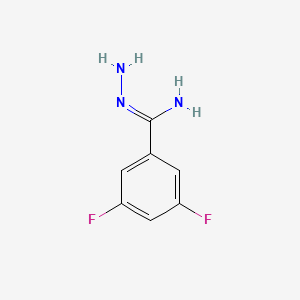
![3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid](/img/structure/B1524111.png)
